Sulfuro de 2-cloroetil isopropílico

Descripción general

Descripción

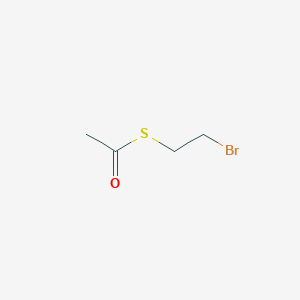

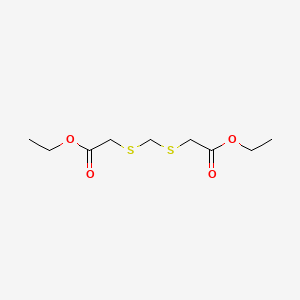

Sulfide, 2-chloroethyl isopropyl is a useful research compound. Its molecular formula is C5H11ClS and its molecular weight is 138.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sulfide, 2-chloroethyl isopropyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfide, 2-chloroethyl isopropyl including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Monitoreo ambiental

Sulfuro de 2-cloroetil isopropílico: se utiliza en el monitoreo ambiental como un simulante para compuestos más tóxicos como el sulfuro de diclorodietilo. Se utiliza en el desarrollo de sensores de gas que pueden detectar gases tóxicos con alta sensibilidad y selectividad . Estos sensores son cruciales para garantizar la calidad del aire y prevenir la exposición a sustancias nocivas.

Investigación de agentes de guerra química

Debido a su similitud estructural con el gas mostaza, este compuesto sirve como un sustituto menos peligroso para estudios de laboratorio relacionados con agentes de guerra química. Permite a los investigadores estudiar de forma segura la detección y descontaminación de dichos agentes sin los riesgos asociados .

Síntesis orgánica

Como precursor en la síntesis orgánica, This compound está involucrado en varias reacciones químicas donde se puede utilizar para introducir el grupo 2-cloroetiltio en otras moléculas. Esto es valioso para sintetizar nuevos compuestos con posibles aplicaciones en productos farmacéuticos y ciencia de materiales .

Investigación de proteómica

En proteómica, este compuesto se utiliza para la modificación de proteínas y péptidos. Puede actuar como un agente de escisión o un reticulante, lo que ayuda a dilucidar la estructura y función de las proteínas, lo cual es fundamental para comprender las enfermedades y desarrollar nuevos fármacos .

Tecnología láser

This compound: se ha demostrado que es un medio de láser efectivo para la excitación de ciertos tipos de láseres. Esta aplicación es significativa en el desarrollo de nuevas tecnologías láser para fines industriales, médicos y de investigación .

Safety and Hazards

Mecanismo De Acción

Target of Action

Sulfide, 2-chloroethyl isopropyl, also known as 2-[(2-chloroethyl)thio]propane, is primarily used in the detection of mustard gas and its simulant, 2-chloroethyl ethyl sulfide (2-CEES) . It interacts with binary metal oxides like ZnFe2O4, which are widely used for fabricating gas sensors due to their stable chemical structure and abundant oxygen vacancies .

Mode of Action

It is known that 2-chloroethyl ethyl sulfoxide, a related compound, hydrolyses faster than the parent sulfide . This reaction is reported to proceed through intramolecular substitution of chloride by the sulfoxide group oxygen .

Biochemical Pathways

Sulfur compounds play an important role in the global sulfur cycle . In the dissimilatory pathway, sulfate (or sulfur) is the terminal electron acceptor of the respiratory chain, producing large quantities of inorganic sulfide .

Pharmacokinetics

Its molecular weight is 1246323 , which may influence its bioavailability and pharmacokinetics.

Result of Action

It is known that the compound is used in the detection of mustard gas and its simulant, 2-chloroethyl ethyl sulfide (2-cees) .

Action Environment

The action of Sulfide, 2-chloroethyl isopropyl can be influenced by environmental factors. For instance, its storage conditions require a low-temperature, well-ventilated, and dry environment . Furthermore, its boiling point is 156.07℃, and its density is 1.039 g/cm³ , which may affect its stability and efficacy under different environmental conditions.

Análisis Bioquímico

Biochemical Properties

Sulfide, 2-chloroethyl isopropyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with glutathione (GSH), where it forms conjugates that can be detected by LC-MS analysis . This interaction is crucial as it helps in reducing oxidative stress and oxidative DNA damage. Additionally, Sulfide, 2-chloroethyl isopropyl can cause phosphorylation of H2A.X and p53, indicating its role in DNA damage response .

Cellular Effects

Sulfide, 2-chloroethyl isopropyl has notable effects on various types of cells and cellular processes. It induces DNA damage in skin epidermal cells and fibroblasts, leading to the phosphorylation and accumulation of p53 . This compound also increases oxidative stress by elevating levels of reactive oxygen species (ROS) and 8-hydroxydeoxyguanosine . These changes can affect cell signaling pathways, gene expression, and cellular metabolism, ultimately influencing cell function.

Molecular Mechanism

The molecular mechanism of Sulfide, 2-chloroethyl isopropyl involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It forms conjugates with glutathione, which helps in mitigating oxidative stress . The compound also causes direct and oxidative DNA damage, which is evident from the phosphorylation of H2A.X and p53 . These molecular interactions highlight the compound’s role in cellular stress responses and DNA repair mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulfide, 2-chloroethyl isopropyl change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the DNA-damaging effects of Sulfide, 2-chloroethyl isopropyl are sustained for up to 24 hours . Additionally, the formation of glutathione conjugates suggests that the compound undergoes metabolic processing over time .

Dosage Effects in Animal Models

The effects of Sulfide, 2-chloroethyl isopropyl vary with different dosages in animal models. High doses of the compound can cause significant oxidative stress and DNA damage, leading to adverse effects such as increased skin bi-fold thickness, epidermal and dermal thickness, and inflammatory responses . These findings indicate that the compound has a dose-dependent impact on cellular and tissue function, with higher doses leading to more severe effects.

Metabolic Pathways

Sulfide, 2-chloroethyl isopropyl is involved in various metabolic pathways. It interacts with enzymes such as glutathione S-transferase, which facilitates the formation of glutathione conjugates . These interactions play a role in detoxification processes and help in mitigating oxidative stress. The compound’s involvement in sulfur metabolism pathways highlights its significance in cellular redox balance and detoxification mechanisms .

Transport and Distribution

The transport and distribution of Sulfide, 2-chloroethyl isopropyl within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

Sulfide, 2-chloroethyl isopropyl exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential impact on cellular function.

Propiedades

IUPAC Name |

2-(2-chloroethylsulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClS/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPOBTZBOWUIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

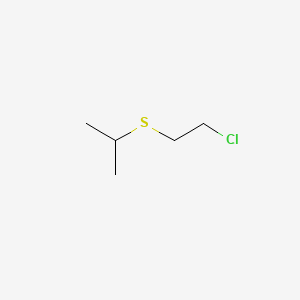

CC(C)SCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195645 | |

| Record name | Sulfide, 2-chloroethyl isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4303-41-7 | |

| Record name | Sulfide, 2-chloroethyl isopropyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004303417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfide, 2-chloroethyl isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1268067.png)